molecular formula C5H10ClN B13363099 Rel-(1R,2S)-2-chlorocyclopentan-1-amine

Rel-(1R,2S)-2-chlorocyclopentan-1-amine

Cat. No.: B13363099
M. Wt: 119.59 g/mol
InChI Key: ZRECJZKXOKWRRT-CRCLSJGQSA-N
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Description

Rel-(1R,2S)-2-chlorocyclopentan-1-amine is a chiral amine with a cyclopentane ring substituted with a chlorine atom at the second position and an amine group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-2-chlorocyclopentan-1-amine typically involves the use of chiral catalysts to achieve the desired stereochemistry. One common method is the diastereodivergent asymmetric Michael-alkylation reaction. This reaction uses chiral N,N’-dioxide/metal complexes as catalysts to achieve high yields and diastereoselectivities .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of asymmetric synthesis and the use of chiral catalysts are likely to be employed to ensure the production of the desired enantiomer in large quantities.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-2-chlorocyclopentan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form imines or reduced to form secondary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Reactions: Products include azides, nitriles, and other substituted cyclopentanes.

    Oxidation Reactions: Products include imines and oximes.

    Reduction Reactions: Products include secondary amines and amides.

Scientific Research Applications

Rel-(1R,2S)-2-chlorocyclopentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-2-chlorocyclopentan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Rel-(1R,2S)-2-chlorocyclopentan-1-amine can be compared with other similar compounds, such as:

    Rel-(1R,2S)-2-chlorocyclohexan-1-amine: Similar structure but with a six-membered ring.

    Rel-(1R,2S)-2-chlorocyclopropan-1-amine: Similar structure but with a three-membered ring.

    Rel-(1R,2S)-2-chlorocyclobutan-1-amine: Similar structure but with a four-membered ring.

The uniqueness of this compound lies in its specific ring size and stereochemistry, which can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C5H10ClN

Molecular Weight

119.59 g/mol

IUPAC Name

(1R,2S)-2-chlorocyclopentan-1-amine

InChI

InChI=1S/C5H10ClN/c6-4-2-1-3-5(4)7/h4-5H,1-3,7H2/t4-,5+/m0/s1

InChI Key

ZRECJZKXOKWRRT-CRCLSJGQSA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)Cl)N

Canonical SMILES

C1CC(C(C1)Cl)N

Origin of Product

United States

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